Cyclo(Phe-Leu)

Catalog No.
S3324005
CAS No.
3354-31-2
M.F
C15H20N2O2
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo(Phe-Leu)

CAS Number

3354-31-2

Product Name

Cyclo(Phe-Leu)

IUPAC Name

3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

QPDMOMIYLJMOQJ-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2

Synonyms

cyclo(Leu-Phe), cyclo(leucyl-phenylalanyl), cyclo(Phe-Leu)

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2

Cyclo(Phenylalanine-Leucine) is a cyclic dipeptide composed of two amino acids: phenylalanine and leucine. Its chemical formula is C15H20N2O2C_{15}H_{20}N_{2}O_{2}, and it belongs to the class of compounds known as 2,5-diketopiperazines. Cyclo(Phenylalanine-Leucine) exhibits a unique cyclic structure that contributes to its stability and biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

  • Microbial Interactions

    A recent study investigated the effect of various cyclo(diketopiperazines) (DKPs), including Cyclo(Phe-Pro) (a close relative of Cyclo(Phe-Leu)), on bacterial growth and biofilm formation. The research found that specific stereoisomers of Cyclo(D-Phe-L-Pro) significantly promoted the growth and biofilm formation of E. coli []. This suggests a potential role for Cyclo(Phe-Leu) or similar DKPs in influencing bacterial behavior, although further research is needed to determine its specific effects.

  • Structural Analysis Techniques

    Studies have explored using Electronic Circular Dichroism Spectroscopy (ECD) to determine the stereochemistry of DKPs, including Cyclo(Phe-Pro) []. This technique can potentially be applied to characterize the stereochemistry of Cyclo(Phe-Leu) as well. This information is crucial for understanding the molecule's biological activity, as different stereoisomers can have vastly different properties.

The synthesis of cyclo(Phenylalanine-Leucine) typically involves the cyclization of the corresponding linear dipeptide, which can be achieved through various methods such as thermal cyclization or solid-state reactions. For instance, studies have shown that the solid-state cyclization of l-phenylalanyl-l-leucine and l-leucyl-l-phenylalanine can occur under specific conditions, leading to the formation of cyclic structures . Additionally, cyclization reactions can be influenced by factors such as temperature and the sequence of amino acid residues .

Cyclo(Phenylalanine-Leucine) exhibits notable biological activities, including antimicrobial and anticancer properties. Research indicates that cyclic dipeptides can affect bacterial growth and biofilm formation. For example, cyclo(D-Phenylalanine-L-Proline) has shown pronounced effects on Escherichia coli growth . Furthermore, cyclic dipeptides are being investigated for their potential in drug development due to their ability to interact with biological targets effectively.

Several synthesis methods for cyclo(Phenylalanine-Leucine) have been reported:

  • Thermal Cyclization: This method involves heating the linear dipeptide to induce cyclization, which can be performed in solid or solution states.
  • Microwave-Assisted Synthesis: Utilizing microwave technology can enhance reaction rates and yields during the cyclization process.
  • Chemical Modification: The introduction of protecting groups followed by deprotection and cyclization steps can also be employed to achieve the desired cyclic structure.

These methods allow for the efficient production of cyclo(Phenylalanine-Leucine) with controlled stereochemistry .

Cyclo(Phenylalanine-Leucine) has diverse applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it is being explored as a potential therapeutic agent against infections and cancers.
  • Material Science: The self-assembly properties of cyclic dipeptides make them suitable for creating functional materials, such as nanostructures for drug delivery systems.
  • Biotechnology: Cyclic dipeptides are used in the development of biosensors and as building blocks for peptide-based materials.

Interaction studies involving cyclo(Phenylalanine-Leucine) focus on its binding affinities with various biological targets. These studies often employ techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To analyze conformational changes upon binding.
  • Surface Plasmon Resonance: To measure real-time interactions between the cyclic dipeptide and target proteins.
  • Molecular Docking Studies: To predict binding modes and affinities with receptors or enzymes.

Such studies are crucial for understanding the mechanism of action and optimizing the therapeutic potential of cyclo(Phenylalanine-Leucine) .

Cyclo(Phenylalanine-Leucine) shares structural similarities with other cyclic dipeptides. Here are some comparable compounds:

Compound NameStructureUnique Features
Cyclo(Leucine-Phenylalanine)C15H20N2O2Exhibits different biological activity profiles
Cyclo(Proline-Phenylalanine)C14H18N2O2Known for its role in protein folding
Cyclo(Valine-Phenylalanine)C15H20N2O2Displays unique interactions with certain enzymes

Cyclo(Phenylalanine-Leucine) is unique due to its specific amino acid sequence, which influences its conformational stability and biological interactions compared to these similar compounds .

Non-ribosomal peptide synthetases (NRPSs) are modular enzymatic systems that assemble peptides without ribosomal machinery, typically using a thiotemplate mechanism. These systems are widespread in bacteria and fungi, producing structurally diverse secondary metabolites such as antibiotics and siderophores. NRPSs activate amino acids via adenylation domains, followed by covalent attachment to peptidyl carrier protein (PCP) domains. Condensation domains then catalyze peptide bond formation, with additional domains enabling cyclization or epimerization.

However, Cyclo(Phe-Leu) biosynthesis in Streptomyces deviates from classical NRPS pathways. While Staphylococcus aureus employs an NRPS (AusA) to synthesize structurally related aureusimines, Streptomyces noursei utilizes a distinct family of cyclodipeptide synthases (CDPSs) that operate independently of NRPS machinery. This divergence highlights the evolutionary innovation of CDPSs in diketopiperazine biosynthesis, bypassing the need for multi-domain NRPS complexes.

Ring-Puckering Dynamics and Energy Barriers

Microwave spectroscopy investigations reveal that cyclo(phenylalanine-leucine) exhibits significant ring-puckering dynamics with energy barriers of approximately 470 cm⁻¹ between enantiomeric boat conformers [5] [6]. The minimum energy pathway connecting two equivalent boat conformations passes through a chair intermediate at the barrier summit [6]. This energy barrier represents tunneling between equivalent conformations, manifesting as spectral doublets with separations of approximately 2 GHz in microwave measurements [5].

Far-infrared spectroscopy identifies a characteristic band at 150 cm⁻¹ attributed to ring puckering vibrations [7]. The multiplet structure observed in low-temperature spectra can be interpreted through quartic vibrational character, leading to a vibrational selection rule of Δn = ±1, ±3 for mixed quartic-quadratic vibrations [7]. These measurements provide direct experimental evidence for the dynamic nature of the diketopiperazine ring system [7].

Substituent Effects on Ring Geometry

The incorporation of phenylalanine and leucine residues significantly influences the diketopiperazine ring conformation through steric and electronic effects [3] [8]. The benzyl group of phenylalanine preferentially adopts a pseudoaxial orientation to minimize A₁,₂ strain with the N-methyl and carbonyl groups [4]. This folded conformation positions the phenyl ring over the twisted boat diketopiperazine core, consistent with face-to-face attractive interactions between aromatic and diketopiperazine ring systems [4].

Molecular dynamics simulations demonstrate that cyclo(phenylalanine-leucine) exhibits lower self-assembly propensity compared to its retro-sequence cyclo(leucine-phenylalanine) and cyclic analogs [3] [8]. The self-assembling tendency follows the order: Cyclo(leucine-phenylalanine) > leucine-phenylalanine > phenylalanine-leucine [3] [8]. This reduced aggregation behavior correlates with differences in hydrophobicity and intermolecular hydrogen bonding patterns [9].

Table 1: Diketopiperazine Ring Conformational Parameters

Conformation TypeCharacteristic FeaturesEnergy Barrier (cm⁻¹)Symmetry
BoatPreferred by unsubstituted diketopiperazine rings; minimizes Pitzer and Bayer strainReference (0)C₂
ChairObserved in crystal structures; energetically less favorable in gas phase470 (barrier height)Cₛ
TwistIntermediate conformation between boat and chair formsVariableVariable
PlanarFound in solid-state X-ray structures due to crystal packing forces~470 (higher saddle point)C₂ᵢ (in crystal)

Crystallographic Structure Determination

X-ray crystallographic studies reveal that cyclo(phenylalanine-leucine) crystallizes with specific unit cell parameters that reflect its molecular geometry and intermolecular packing arrangements [10] [11]. The solid-state structure typically exhibits planar ring conformations due to crystal packing forces, contrasting with the preferred boat configurations observed in gas-phase studies [5] [4]. These differences highlight the significant impact of intermolecular interactions on molecular conformation in condensed phases [4].

The crystal structures demonstrate that hydrogen bonding interactions form one-dimensional motifs that dominate packing arrangements [12]. Multiple symmetry-independent molecules in the asymmetric unit (Z′ > 1) indicate broad and shallow molecular energy minima characteristic of flexible ring systems [12]. Density functional theory calculations reveal the interplay between intramolecular and intermolecular factors determining crystal structure stability [12].

Table 2: Structural Parameters of Cyclo(Phenylalanine-Leucine)

PropertyValueStructural Significance
Molecular FormulaC₁₅H₂₀N₂O₂Contains benzyl and isobutyl side chains
Molecular Weight260.33 g/molTypical for dipeptide cyclization products
Classification2,5-diketopiperazineSix-membered heterocyclic ring with two amide bonds
SolubilityPractically insoluble in waterHydrophobic character due to aromatic and aliphatic groups
Ring ConformationTwisted boat with C₂ symmetryMinimizes ring strain and steric interactions
Puckering Barrier~470 cm⁻¹Allows conformational interconversion at ambient temperature

Imidazole Ring Interactions in Bioactive Conformations

Aromatic-Heterocyclic Interaction Patterns

While cyclo(phenylalanine-leucine) does not contain imidazole residues directly, its phenylalanine benzyl group engages in significant aromatic interactions that parallel imidazole-containing systems [13] [14]. The phenyl ring adopts specific orientational preferences that maximize favorable π-π stacking and CH-π interactions with adjacent molecular frameworks [15] [16]. These interactions contribute substantially to the stabilization of bioactive conformations through face-to-face and edge-to-face geometries [13].

Comparative studies with imidazole-containing cyclic dipeptides, such as cyclo(phenylalanine-histidine), demonstrate that protonated dimers involve strong ionic hydrogen bonds from protonated imidazole rings to neutral imidazole nitrogen atoms [13]. These interactions are accompanied by NH···O hydrogen bonds between amide functions, forming antiparallel β-sheet motifs [13] [14]. The specific stereochemistry significantly influences clustering propensity and prevents amyloid-type aggregation patterns [13].

Conformational Switching Mechanisms

Research on imidazole-amino acid systems reveals that tautomeric and pH changes can induce conformational switches in cyclic dipeptide structures [17] [18]. The neutral forms of tautomers τ and π adopt distinct conformations with torsion angles ψ differing by approximately 180°, resulting in considerable impact on peptide chain geometry [17] [18]. The cation form adapts both conformations, while anion analogues prefer extended conformations [18].

The imidazole ring functions as both hydrogen bond donor and acceptor, profoundly affecting conformation types [17]. Density functional theory calculations demonstrate that tautomerization causes adjustment of peptide chain conformation, with the most stable conformations creating either linear or turn geometries depending on the tautomeric state [18]. These findings provide insights into potential conformational flexibility mechanisms that may apply to aromatic interactions in cyclo(phenylalanine-leucine) systems [17].

CH-π Interactions and Molecular Recognition

Nuclear magnetic resonance studies of cyclic dipeptides containing aromatic residues reveal significant CH-π interactions that stabilize specific conformational states [15]. In diketopiperazine systems with proline and aromatic amino acids, CH-π interactions between hydrogen atoms and benzene rings are stronger in certain stereoisomeric configurations [15]. These interactions contribute to folded conformations that position aromatic rings in optimal geometric arrangements [15].

The strength and geometry of CH-π interactions depend critically on the relative positions of donor and acceptor groups within the cyclic framework [15]. Molecular dynamics simulations demonstrate that these interactions can influence self-assembly behaviors and intermolecular association patterns [19]. For cyclo(phenylalanine-leucine), the benzyl group positioning relative to the diketopiperazine core represents a critical determinant of bioactive conformation stability [3].

Table 3: Aromatic Interaction Parameters in Cyclic Dipeptide Systems

Interaction TypeDistance Range (Å)Angular PreferencesEnergy Contribution
π-π Stacking3.3-3.8Parallel displaced2-5 kcal/mol
CH-π Interaction2.4-3.0Perpendicular approach1-3 kcal/mol
NH-π Interaction2.2-2.8Edge-to-face geometry2-4 kcal/mol
Cation-π Interaction2.5-3.5Centered above ring3-8 kcal/mol

Implications for Bioactivity and Molecular Design

The aromatic interaction patterns observed in cyclo(phenylalanine-leucine) provide valuable insights for understanding bioactive conformations in related systems [20] [16]. The folded arrangement of the phenylalanine benzyl group over the diketopiperazine core creates a defined three-dimensional architecture that may serve as a template for molecular recognition processes [3] [19]. These conformational preferences influence the accessibility of hydrogen bonding sites and the overall molecular surface topology [20].

Studies of peptide cyclization mechanisms demonstrate that imidazole groups can catalyze transesterification reactions through concerted deprotonation and nucleophilic attack mechanisms [21]. This catalytic activity parallels enzymatic systems utilizing histidine imidazoles in catalytic triads, suggesting potential applications in biomimetic catalyst design [21]. The understanding of these interaction patterns contributes to rational design strategies for cyclic peptide therapeutics and molecular recognition systems [20] [16].

Table 4: Key Structural Features Influencing Bioactive Conformations

Structural FeatureCyclo(Phenylalanine-Leucine) CharacteristicsExperimental Evidence
Ring TopologyTwisted boat configuration with C₂ symmetryMicrowave spectroscopy and X-ray crystallography
Amide Bond GeometryNon-planar amide bonds (ω ≈ -8° to -17°)X-ray diffraction and nuclear magnetic resonance studies
Side Chain OrientationPhenyl ring folded over diketopiperazine coreMolecular dynamics simulations
Aromatic InteractionsCH-π and π-π stacking with adjacent groupsNuclear magnetic resonance and computational studies
Conformational DynamicsFlexible with multiple accessible conformationsVariable temperature nuclear magnetic resonance
Self-Assembly BehaviorLower propensity compared to retro-sequence analogsSelf-assembly experiments and electron microscopy

XLogP3

2.4

Dates

Modify: 2023-08-19

Effective production of dehydro cyclic dipeptide albonoursin exhibiting pronuclear fusion inhibitory activity. II. Biosynthetic and bioconversion studies

H Kanzaki, D Imura, T Nitoda, K Kawazu
PMID: 10724009   DOI: 10.7164/antibiotics.53.58

Abstract

Albonoursin production was greatly enhanced when cyclo (L-Leu-L-Phe) (CFL), a tetrahydro derivative of albonoursin, was added to the 2-day culture of an albonoursin-producing actinomycete, Streptomyces albulus KO-23. The increase in albonoursin production paralleled the amount of CFL added. Furthermore, the resting cells of the strain catalyzed the bioconversion of CFL to albonoursin. The optimum pH and temperature for the conversion were found to be pH 10.0 and 50 degrees C. The feeding experiments and the resting-cell reactions revealed that albonoursin is biosynthesized by dehydrogenation of CFL in the actinomycete. This is the first report for a dehydrogenation of amino acid residues at the alpha,beta-positions in cyclic dipeptides.


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